molecular formula C17H15ClF2N2O B4822432 [4-(3-CHLOROPHENYL)PIPERAZINO](2,6-DIFLUOROPHENYL)METHANONE

[4-(3-CHLOROPHENYL)PIPERAZINO](2,6-DIFLUOROPHENYL)METHANONE

Cat. No.: B4822432
M. Wt: 336.8 g/mol
InChI Key: YXDIYURIMYHGIC-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2,6-difluorophenyl group. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 3-chlorophenylpiperazine with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential pharmacological activities. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Medicine

In medicine, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is investigated for its potential use as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to GABA receptors, leading to the modulation of neurotransmitter activity. This interaction results in the inhibition of neuronal excitability, which can have therapeutic effects in conditions such as anxiety and epilepsy .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE
  • (3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone
  • 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One

Uniqueness

Compared to similar compounds, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring. The presence of both 3-chlorophenyl and 2,6-difluorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O/c18-12-3-1-4-13(11-12)21-7-9-22(10-8-21)17(23)16-14(19)5-2-6-15(16)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDIYURIMYHGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3-CHLOROPHENYL)PIPERAZINO](2,6-DIFLUOROPHENYL)METHANONE

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